molecular formula C19H22ClN5O B1668923 CHS-828 CAS No. 200484-11-3

CHS-828

Cat. No.: B1668923
CAS No.: 200484-11-3
M. Wt: 371.9 g/mol
InChI Key: BOIPLTNGIAPDBY-UHFFFAOYSA-N
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Scientific Research Applications

CHS-828 has a wide range of scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines and induce apoptosis (programmed cell death) in these cells . Additionally, this compound has been used in studies to understand the mechanisms of drug resistance in cancer cells and to develop new therapeutic strategies. Its ability to selectively increase reactive oxygen species levels in cancer cells makes it a valuable tool for studying oxidative stress and its effects on cancer cell survival .

Biochemical Analysis

Biochemical Properties

2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the transport of fatty acids into mitochondria for β-oxidation . By inhibiting CPT-1, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine affects fatty acid metabolism and energy production in cells. Additionally, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, thereby influencing cellular metabolism and energy homeostasis .

Cellular Effects

2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine exerts various effects on different cell types and cellular processes. In hepatocytes, this compound inhibits triacylglycerol depletion and lipolysis, leading to altered lipid metabolism . In adipocytes, it inhibits lipolysis and affects the expression of uncoupling proteins, which play a role in thermogenesis and energy expenditure . Furthermore, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.

Molecular Mechanism

The molecular mechanism of action of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine involves its binding interactions with specific biomolecules and subsequent inhibition or activation of enzymatic activities. By binding to CPT-1, this compound prevents the formation of acyl carnitines, which are essential for the transport of fatty acids into mitochondria . This inhibition disrupts fatty acid oxidation and energy production. Additionally, 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine interacts with NAMPT, leading to changes in NAD+ levels and affecting cellular metabolism . These molecular interactions contribute to the compound’s overall effects on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine has been associated with sustained inhibition of fatty acid oxidation and alterations in lipid metabolism in vitro and in vivo .

Dosage Effects in Animal Models

The effects of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine vary with different dosages in animal models. At lower doses, this compound effectively inhibits CPT-1 and modulates lipid metabolism without causing significant adverse effects . At higher doses, it may lead to toxic effects, including hepatotoxicity and cardiotoxicity, due to excessive inhibition of fatty acid oxidation and disruption of energy homeostasis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is involved in metabolic pathways related to fatty acid oxidation and NAD+ biosynthesis. By inhibiting CPT-1, this compound disrupts the transport of fatty acids into mitochondria, leading to reduced β-oxidation and altered energy production . Additionally, its interaction with NAMPT affects NAD+ levels, influencing various metabolic processes, including glycolysis, oxidative phosphorylation, and cellular respiration . These metabolic pathways are crucial for maintaining cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine within cells and tissues involve specific transporters and binding proteins. This compound is known to interact with fatty acid transport proteins, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific organelles, such as mitochondria, where it exerts its inhibitory effects on CPT-1 . The distribution of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine within tissues is influenced by factors such as lipid solubility and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is primarily within mitochondria, where it inhibits CPT-1 and affects fatty acid oxidation . This compound may also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific biomolecules and transport proteins . The subcellular localization of 2-[6-(4-Chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine is crucial for its activity and function, as it determines the sites of its biochemical and cellular effects.

Preparation Methods

The synthesis of CHS-828 involves several steps. The key synthetic route includes the reaction of 4-chlorophenol with 1-bromohexane to form 6-(4-chlorophenoxy)hexane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde to form the final product, this compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CHS-828 undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[6-(4-chlorophenoxy)hexyl]-1-cyano-3-pyridin-4-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O/c20-16-5-7-18(8-6-16)26-14-4-2-1-3-11-23-19(24-15-21)25-17-9-12-22-13-10-17/h5-10,12-13H,1-4,11,14H2,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIPLTNGIAPDBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942059
Record name N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200484-11-3
Record name CHS 828
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200484113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHS-828
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12980
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N''-[6-(4-Chlorophenoxy)hexyl]-N-cyano-N'-pyridin-4(1H)-ylideneguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20942059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-(4-chlorophenoxy)hexyl)-2-cyano-3-(4-pyridyl)guanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CHS-828
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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